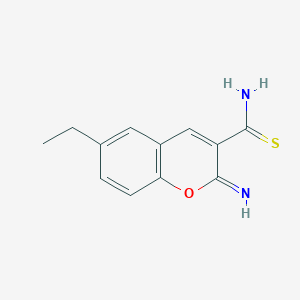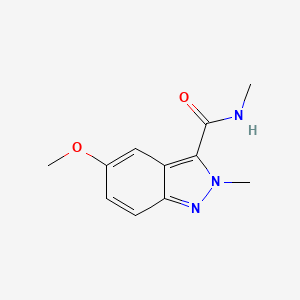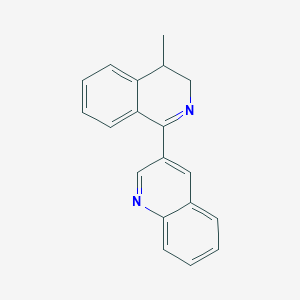
1,2,4-Tris(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tris(fluoromethyl)benzene is an organic compound characterized by the presence of three fluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Tris(fluoromethyl)benzene can be synthesized through selective lithiation followed by electrophilic substitution. For instance, the compound undergoes a hydrogen/metal exchange when treated with an ethereal solution of lithium 2,2,6,6-tetramethylpiperidide. Proton abstraction occurs from positions 5 and 6, and the ratios vary depending on the reaction conditions. Pure 5-iodo-1,2,4-tris(fluoromethyl)benzene can be obtained by fractional crystallization of the regioisomeric mixture and used to prepare 5-substituted derivatives by consecutive reaction with tert-butyllithium and an electrophile .
Industrial Production Methods: The industrial production of this compound involves generating a salifying reaction on 3,4-difluoroaniline and fluoboric acid, followed by a diazotization reaction with sodium nitrite to obtain fluoboric acid diazonium salt. This is then subjected to high-temperature cracking at 80-300°C to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Tris(fluoromethyl)benzene undergoes various chemical reactions, including:
Lithiation: Reacts with butyl-lithium in ether/hexane to form 2,4,6-tris(fluoromethyl)phenyl-lithium.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as the formation of 5-iodo-1,2,4-tris(fluoromethyl)benzene.
Common Reagents and Conditions:
Lithium 2,2,6,6-tetramethylpiperidide: Used for lithiation reactions.
tert-Butyllithium: Employed in electrophilic substitution reactions.
Major Products:
5-Iodo-1,2,4-tris(fluoromethyl)benzene: Obtained through fractional crystallization and subsequent reactions.
Scientific Research Applications
1,2,4-Tris(fluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-tris(fluoromethyl)benzene involves its ability to undergo lithiation and electrophilic substitution reactions. The compound’s fluoromethyl groups play a crucial role in its reactivity, allowing it to form various derivatives through these reactions .
Comparison with Similar Compounds
1,3,5-Tris(fluoromethyl)benzene: Another trisubstituted benzene with similar reactivity but different substitution patterns.
1,2,4-Trifluorobenzene: A related compound with fluorine atoms instead of fluoromethyl groups.
Uniqueness: 1,2,4-Tris(fluoromethyl)benzene is unique due to its specific substitution pattern and the presence of three fluoromethyl groups, which impart distinct chemical properties and reactivity compared to other fluorinated benzenes .
Properties
CAS No. |
921595-55-3 |
|---|---|
Molecular Formula |
C9H9F3 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
1,2,4-tris(fluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2 |
InChI Key |
NIZUCTNNOQSEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CF)CF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)


![(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B12617352.png)

![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)
![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)


![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)



![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
